2-Bromovinyltrimethylsilane 2-Bromovinyltrimethylsilane
Brand Name: Vulcanchem
CAS No.: 41309-43-7
VCID: VC8031399
InChI: InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+
SMILES: C[Si](C)(C)C=CBr
Molecular Formula: C5H11BrSi
Molecular Weight: 179.13 g/mol

2-Bromovinyltrimethylsilane

CAS No.: 41309-43-7

Cat. No.: VC8031399

Molecular Formula: C5H11BrSi

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromovinyltrimethylsilane - 41309-43-7

Specification

CAS No. 41309-43-7
Molecular Formula C5H11BrSi
Molecular Weight 179.13 g/mol
IUPAC Name [(E)-2-bromoethenyl]-trimethylsilane
Standard InChI InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+
Standard InChI Key FKXCNOSKBLGEMQ-SNAWJCMRSA-N
Isomeric SMILES C[Si](C)(C)/C=C/Br
SMILES C[Si](C)(C)C=CBr
Canonical SMILES C[Si](C)(C)C=CBr

Introduction

2-Bromovinyltrimethylsilane is a specialized organosilicon compound widely used in organic synthesis and pharmaceutical research. This compound is notable for its unique reactivity, which makes it an important intermediate in various chemical transformations.

Key Identifiers

  • Chemical Name: 2-Bromovinyltrimethylsilane

  • CAS Number: 41309-43-7

  • Molecular Formula: C5H11BrSiC_5H_{11}BrSi

  • Molecular Weight: 179.13 g/mol

Additional Notes:

  • The compound is typically stored under controlled conditions to maintain its stability, although specific storage temperature data is unavailable .

Synthesis

The synthesis of 2-Bromovinyltrimethylsilane involves the reaction of trimethylsilylacetylene with hydrogen bromide gas in the presence of benzoyl peroxide as a catalyst. The reaction proceeds as follows:

  • Trimethylsilylacetylene (C5H10SiC_5H_{10}Si) is cooled in an ice bath.

  • Hydrogen bromide gas is introduced into the mixture along with benzoyl peroxide.

  • The reaction is monitored using 1H^{1}H-NMR spectroscopy.

  • The product is isolated by extraction with ether, followed by washing with saturated sodium bicarbonate and sodium chloride solutions.

  • The final step involves drying the ether layer with magnesium sulfate, filtration, and evaporation to yield a colorless liquid with a yield of approximately 75% .

Reaction Equation:

C5H10Si+HBrC5H11BrSiC_5H_{10}Si + HBr \rightarrow C_5H_{11}BrSi

Applications

2-Bromovinyltrimethylsilane serves as a versatile intermediate in organic synthesis due to its unique reactivity:

  • Pharmaceutical Synthesis: It is used as a precursor for synthesizing complex molecules in drug development .

  • Organosilicon Chemistry: As an alkyl silane, it plays a role in modifying surfaces or creating silicon-based materials.

  • Cross-Coupling Reactions: The compound’s bromine atom facilitates palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds.

Hazard Classification

  • UN Number: UN1993 (Flammable liquid)

  • Hazard Class: 3.2

  • Packing Group: III

Safety Measures

  • Avoid contact with eyes; rinse immediately with water if exposure occurs .

  • Store away from heat sources due to its low flash point (29°C).

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